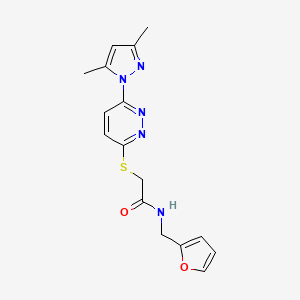

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Description

Structural Classification

This compound belongs to three distinct chemical families:

- Heterocyclic Compounds :

- Pyridazine : A diazine with adjacent nitrogen atoms, conferring electron-deficient character and dipole moment (4.98 D).

- Pyrazole : A five-membered diunsaturated ring with two adjacent nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity.

- Furan : An oxygen-containing heterocycle contributing to π-π stacking interactions.

Organosulfur Compounds :

Acetamide Derivatives :

- The -N-(furan-2-ylmethyl)acetamide group introduces hydrogen-bond donor/acceptor pairs and steric bulk.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₆O₂S |

| Molecular Weight | 370.44 g/mol |

| Hydrogen Bond Donors | 2 (amide NH, pyrazole NH) |

| Hydrogen Bond Acceptors | 6 (pyridazine N×2, pyrazole N×2, furan O, amide O) |

| Rotatable Bonds | 5 |

The structural complexity arises from the orthogonal spatial arrangement of substituents, which influences conformational flexibility and intermolecular interactions.

Historical Context in Heterocyclic Chemistry Research

The synthesis of pyrazole and pyridazine derivatives has evolved through landmark methodologies:

Pyrazole Development

Pyridazine Advancements

- 1950s : Elucidation of pyridazine’s electronic structure revealed its strong dipole moment (4.98 D vs. pyridine’s 2.26 D), enabling unique π-π stacking in drug-receptor interactions.

- 2020s : FDA approvals of pyridazine-containing drugs like relugolix (gonadotropin-releasing hormone antagonist) validated its utility in overcoming pharmacokinetic challenges.

The fusion of pyrazole and pyridazine in this compound reflects a modern paradigm: combining nitrogen-rich heterocycles to balance polarity, metabolic stability, and target affinity. For instance, the 3,5-dimethylpyrazole moiety mitigates oxidative metabolism at the methyl groups, while the pyridazine core enhances aqueous solubility.

Significance in Contemporary Organosulfur Compound Studies

The thioether (-S-) bridge in this molecule exemplifies strategic sulfur incorporation to fine-tune drug-like properties:

Key Roles of the Thioether Group

- Polarity Modulation :

- Conformational Restriction :

- Hydrogen-Bonding Capacity :

Table 2: Comparative Physicochemical Properties

| Feature | Thioether Analog | Ether Analog |

|---|---|---|

| Log D~7.4~ | 1.8 | 3.0 |

| HSA Binding (%) | 76 | 89 |

| Permeability (10⁻⁶ cm/s) | 12 | 18 |

Data adapted from pyridazine optimization studies.

The furan-2-ylmethyl group further augments these effects by introducing:

- Dipole-Directed π-Stacking : The furan oxygen’s lone pairs polarize the ring, favoring interactions with aromatic residues (e.g., Phe, Tyr).

- Steric Guidance : The methylene spacer (-CH₂-) positions the furan optimally for van der Waals contacts without occluding the acetamide pharmacophore.

In neurodegenerative and inflammatory drug discovery, such engineered organosulfur compounds address challenges like blood-brain barrier penetration and hERG channel off-target effects, which are often exacerbated by highly lipophilic scaffolds.

Properties

IUPAC Name |

2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-11-8-12(2)21(20-11)14-5-6-16(19-18-14)24-10-15(22)17-9-13-4-3-7-23-13/h3-8H,9-10H2,1-2H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANZSEPWNGBCLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a pyridazine ring, a thioether linkage, and a furan moiety, which are known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

- In vitro assays demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) with IC50 values ranging from 0.01 µM to 49.85 µM depending on the specific derivative tested .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of key kinases involved in cell proliferation and survival. For instance, compounds similar to this compound have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM .

- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells, leading to reduced tumor growth. This is often mediated through the activation of caspases and the mitochondrial pathway .

Anti-inflammatory Properties

In addition to anticancer activity, some derivatives have demonstrated anti-inflammatory effects. The presence of the furan moiety is believed to enhance the anti-inflammatory profile by modulating cytokine production and inhibiting inflammatory pathways.

Study 1: Antitumor Efficacy

A study conducted by Wei et al. evaluated the antitumor efficacy of a series of pyrazole derivatives against A549 lung cancer cells. The most potent compound showed an IC50 value of 26 µM, indicating significant growth inhibition compared to control groups .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of various pyrazole derivatives on HEK-293 human embryonic kidney cells. The results indicated that many compounds were nontoxic at therapeutic concentrations, suggesting a favorable safety profile for further development .

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity:

Research has indicated that pyrazole derivatives exhibit antitumor properties. For instance, compounds similar to 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . A study highlighted the synthesis of novel pyrazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy.

Anti-inflammatory Properties:

Another critical application is in the field of anti-inflammatory agents. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammation pathways. The compound's structural features may enhance its binding affinity to COX enzymes, leading to reduced inflammatory responses . This property is particularly valuable in developing treatments for chronic inflammatory diseases.

Antibacterial and Antifungal Activities:

The antibacterial and antifungal potential of pyrazole derivatives has also been documented. Various studies have synthesized compounds structurally related to this compound and tested their efficacy against pathogenic bacteria and fungi. For example, certain derivatives showed significant activity against common pathogens like Staphylococcus aureus and Candida albicans, indicating their potential as new antimicrobial agents .

Case Study 1: Antitumor Efficacy

A recent study synthesized several pyrazole-based compounds similar to this compound and evaluated their antitumor activity against breast cancer cell lines. The results indicated that one derivative exhibited IC50 values significantly lower than standard chemotherapeutic agents, demonstrating its potential as an effective anticancer drug .

Case Study 2: Anti-inflammatory Activity

In a controlled trial assessing the anti-inflammatory effects of a pyrazole derivative, researchers found that treatment with the compound resulted in reduced levels of pro-inflammatory cytokines in animal models of arthritis. This suggests that such compounds could be developed into new therapies for inflammatory diseases .

Tables

| Application Area | Biological Activity | Mechanism of Action |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | Enzyme inhibition and receptor interaction |

| Anti-inflammatory | Reduction of inflammation | Inhibition of COX enzymes |

| Antibacterial | Activity against pathogens | Disruption of bacterial cell wall synthesis |

| Antifungal | Activity against fungi | Inhibition of fungal growth |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on key structural variations, synthetic approaches, and inferred physicochemical or biological properties.

Structural Analogues from Triazino-Indolyl Acetamide Series ()

Compounds 23–27 in share a common acetamide backbone but differ in substituents:

- Core Structure: Unlike the target compound’s pyridazine-pyrazole system, these analogues feature a triazino[5,6-b]indolyl scaffold.

- Substituents: Compound 23: Substituted with a cyanomethylphenyl group, introducing polar nitrile functionality. Compound 24: Contains a phenoxyphenyl group, which increases hydrophobicity.

- Synthesis: All analogues are synthesized via coupling of triazino-indolyl-thioacetic acids with aryl amines, yielding >95% purity. The target compound may follow a similar synthetic route but with pyridazine-thioacetic acid and furfurylamine .

Heterocyclic Thioacetamide Derivatives ( and )

- 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide () : The thiadiazole ring, a bioisostere for carboxylate groups, may improve metabolic stability compared to the target’s furan. However, the phenyl group reduces solubility relative to the furan-2-ylmethyl substituent .

- 2-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[5-isobutyl-1,3,4-thiadiazol-2-yl]acetamide () : Shares the pyridazine-pyrazole core but replaces the furan with an isobutyl-thiadiazole. The thiadiazole’s sulfur atoms could enhance metal-binding properties, while the isobutyl group increases lipophilicity .

Fluorinated Pyrazole Derivatives ()

The compound in features a bis(difluoromethyl)pyrazole group linked to a complex indole-pyridine-acetamide system. Fluorination typically improves metabolic stability and bioavailability. In contrast, the target compound’s 3,5-dimethylpyrazole lacks fluorine but may offer simpler synthetic accessibility .

Physicochemical and Functional Implications

- However, brominated derivatives (e.g., Compound 25) may exhibit stronger halogen bonding .

- Solubility: The furan-2-ylmethyl group likely confers moderate solubility in polar solvents, whereas phenoxyphenyl (Compound 24) or perfluoroalkyl () substituents reduce solubility .

- Synthetic Complexity: The target compound’s pyridazine-pyrazole system may require multi-step synthesis, comparable to the triazino-indolyl derivatives. Fluorinated analogues () involve more specialized reagents .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.